molecular formula C13H8Cl2O3S B173940 2-benzoyl-4-chloro-benzenesulfonyl Chloride CAS No. 19562-55-1

2-benzoyl-4-chloro-benzenesulfonyl Chloride

Cat. No.: B173940
CAS No.: 19562-55-1
M. Wt: 315.2 g/mol
InChI Key: BPSHNCPJAOFFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoyl-4-chloro-benzenesulfonyl Chloride is a biochemical used for proteomics research . It is a derivative of benzenesulfonyl chloride, which is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid .


Molecular Structure Analysis

The molecular formula of this compound is C13H8Cl2O3S, and its molecular weight is 315.17 .

Scientific Research Applications

  • Solid-Phase Synthesis : 2-benzoyl-4-chloro-benzenesulfonyl Chloride is used in solid-phase synthesis. Benzenesulfonamides, prepared from primary amines and nitrobenzenesulfonyl chloride, act as key intermediates in chemical transformations, including unusual rearrangements to produce diverse privileged scaffolds (Fülöpová & Soural, 2015).

  • Preparation of 2-(Methanesulfonyl)benzenesulfonyl Chloride : This compound, a key building block in the synthesis of several drug candidates, is prepared via an efficient four-step process from 1,2-dichlorobenzene and methanethiol. It has been demonstrated on a multikilogram scale with high chemical purity (Meckler & Herr, 2012).

  • Latent Curing Agents in Epoxy Resin : this compound is used in the synthesis of 2-ethyl-4-methylimidazole (EMI) derivatives, which are applied as latent curing agents in epoxy resins. These derivatives show effective curing behavior and contribute to the thermal stability and mechanical properties of the resin (Lei et al., 2015).

  • Synthesis of Sulfonyl Halides and Esters : The compound is utilized in the synthesis of various sulfonyl halides and esters, demonstrating its versatility in the formation of complex molecular structures (Fedyunyaeva & Shershukov, 1993).

  • Oxime-Phosphazenes Synthesis : It plays a role in the synthesis of oxime-phosphazenes containing dioxybiphenyl groups, demonstrating its application in the creation of novel compounds with potential for diverse uses (Çil & Arslan, 2009).

  • Polymer-Supported Synthesis : It is used in the preparation of polymer-supported 2-(2-amino/hydroxyethyl)-1-aryl-3,4-dihydropyrazino[1, 2-b]indazol-2-iums, showcasing its importance in polymer-supported chemical transformations (Kočí & Krchňák, 2010).

Safety and Hazards

The safety data sheet for a related compound, Benzoyl chloride, indicates that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

Properties

IUPAC Name

2-benzoyl-4-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3S/c14-10-6-7-12(19(15,17)18)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSHNCPJAOFFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzoyl-4-chloro-benzenesulfonyl Chloride
Reactant of Route 2
Reactant of Route 2
2-benzoyl-4-chloro-benzenesulfonyl Chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-benzoyl-4-chloro-benzenesulfonyl Chloride
Reactant of Route 4
Reactant of Route 4
2-benzoyl-4-chloro-benzenesulfonyl Chloride
Reactant of Route 5
Reactant of Route 5
2-benzoyl-4-chloro-benzenesulfonyl Chloride
Reactant of Route 6
Reactant of Route 6
2-benzoyl-4-chloro-benzenesulfonyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.